3-Butylcyclohex-2-en-1-one
Overview
Description
3-Butylcyclohex-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₆O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. The compound is characterized by a cyclohexene ring with a butyl group attached at the third position and a ketone functional group at the first position.
Scientific Research Applications
3-Butylcyclohex-2-en-1-one has several applications in scientific research:
Safety and Hazards
The safety data sheet (SDS) for 3-Butylcyclohex-2-en-1-one suggests that contact with skin and eyes should be avoided . Dust formation and inhalation of vapours, mist, or gas should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact with skin or eyes, or if swallowed, medical attention should be sought immediately .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the dehydrogenation of 3-butylcyclohexanone using a palladium catalyst. This reaction typically requires high temperatures and the presence of an oxidizing agent such as oxygen .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 3-butylcyclohexanone. The process involves the use of a palladium catalyst and an oxidizing agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Butylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-butylcyclohexanol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, high temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Various nucleophiles, acidic or basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 3-Butylcyclohexanol.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Butylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
3-Butylcyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexanone: Lacks the butyl group and the double bond.
3-Methylcyclohex-2-en-1-one: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: 3-Butylcyclohex-2-en-1-one is unique due to the presence of both a butyl group and a double bond in the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-butylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYRTKPGUIZRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286131 | |
Record name | 3-butylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-49-1 | |
Record name | NSC43892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-butylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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